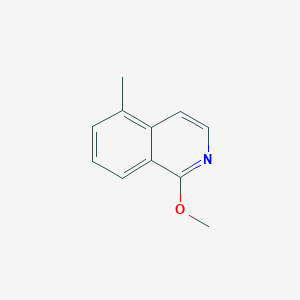

1-Methoxy-5-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-methoxy-5-methylisoquinoline |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-10-9(8)6-7-12-11(10)13-2/h3-7H,1-2H3 |

InChI Key |

SZSWAEYLSLBDDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Methoxy 5 Methylisoquinoline and Its Analogs

Classical and Contemporary Approaches to Isoquinoline (B145761) Core Construction

The formation of the isoquinoline ring system can be achieved through various synthetic routes, ranging from traditional acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions. These methods offer different advantages in terms of substrate scope, efficiency, and functional group tolerance.

Cyclization Reactions and Strategic Precursor Utilization

Classical methods for isoquinoline synthesis often rely on the cyclization of acyclic precursors. organicreactions.org These reactions typically involve the formation of a new carbon-carbon and a carbon-nitrogen bond to construct the heterocyclic ring.

The Bischler-Napieralski reaction is a prominent method that involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. numberanalytics.comwikipedia.org This reaction typically employs dehydrating agents like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgorganic-chemistry.org A modified, milder version of this reaction uses trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, allowing for the synthesis of isoquinolines from various amides with short reaction times. nih.gov

The Pomeranz-Fritsch reaction provides another route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgthermofisher.com This reaction starts with the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine, followed by cyclization in the presence of a strong acid. numberanalytics.comwikipedia.org

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines by reacting a β-arylethylamine with an aldehyde or ketone, followed by cyclization. numberanalytics.comnumberanalytics.com These tetrahydroisoquinolines can then be aromatized to isoquinolines.

These classical methods, while foundational, often require harsh reaction conditions and may have limitations regarding substrate scope. numberanalytics.com

| Reaction Name | Precursors | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamides | POCl₃, P₂O₅, Tf₂O/2-chloropyridine | 3,4-Dihydroisoquinolines |

| Pomeranz-Fritsch | Benzaldehydes, 2,2-dialkoxyethylamines | Strong acids (e.g., H₂SO₄) | Isoquinolines |

| Pictet-Spengler | β-arylethylamines, Aldehydes/Ketones | Acidic conditions | Tetrahydroisoquinolines |

Transition Metal-Catalyzed Coupling Reactions in Isoquinoline Synthesis

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the construction of heterocyclic rings due to milder reaction conditions, higher efficiency, and broader functional group tolerance. mdpi.combohrium.com Palladium, rhodium, and copper are among the most frequently used metals for these transformations. mdpi.com

Palladium-catalyzed reactions have been extensively developed for isoquinoline synthesis. These methods often involve C-H activation and annulation processes. mdpi.com For instance, the coupling of 2-(1-alkynyl)benzaldimines with various partners can lead to a diverse range of substituted isoquinolines. rsc.orgrsc.org The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has also been applied to the synthesis of isoquinoline derivatives. researchgate.netresearchgate.net A domino Heck/intermolecular cross-coupling process has been developed to produce 4-alkylated isoquinolines. rsc.org

Copper-catalyzed reactions , particularly the Sonogashira coupling, provide another powerful tool for isoquinoline synthesis. researchgate.net The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. libretexts.org This reaction has been utilized in tandem with other transformations, such as hydroamination, to construct complex isoquinoline-based polycyclic systems. rsc.org A one-pot synthesis of isoquinolines can be achieved through a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization. organic-chemistry.org

Rhodium-catalyzed reactions also play a role in isoquinoline synthesis, often through C-H activation/annulation pathways. mdpi.combeilstein-journals.org

| Catalyst Type | Reaction Type | Key Features |

| Palladium | C-H activation/annulation, Heck coupling, Domino reactions | High efficiency, broad substrate scope, milder conditions. mdpi.comrsc.org |

| Copper | Sonogashira coupling, Cyclization | Often used in tandem with other catalysts, good for one-pot syntheses. rsc.orgorganic-chemistry.org |

| Rhodium | C-H activation/annulation | Effective for specific annulation reactions. mdpi.combeilstein-journals.org |

Regioselective Functionalization Techniques for 1-Methoxy-5-methylisoquinoline Derivatives

The synthesis of a specifically substituted isoquinoline like this compound requires precise control over the introduction of functional groups onto the isoquinoline core.

Introduction of Methoxy (B1213986) Groups in Isoquinoline Systems

The introduction of a methoxy group, particularly at the C1 position, is a common transformation in isoquinoline chemistry. One approach involves the conversion of a precursor like 4-bromo-1(2H)-isoquinolinone to 4-bromo-1-methoxyisoquinoline. tandfonline.com Another strategy for synthesizing 1-methoxyisoquinoline derivatives involves the cyclization of a methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product. researchgate.net The synthesis of 1-methoxyisoquinoline-3,4-diamine has also been reported, providing a precursor for further functionalization. publish.csiro.au The introduction of a methoxy group can also be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source.

Targeted Introduction of Methyl Groups, particularly at C1 and C5 Positions

The introduction of a methyl group at a specific position on the isoquinoline ring can be challenging. For the C1 position, a novel method involves the direct metalation of an isoquinoline derivative followed by quenching with an aminomethylating reagent like Eschenmoser's salt. The resulting aminomethyl group can then be converted to a methyl group via hydrogenolysis. beilstein-journals.org This method provides an alternative to direct methylation, which can sometimes be difficult to control and may lead to purification challenges. beilstein-journals.org For instance, the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline has been achieved using this aminomethylation/hydrogenolysis strategy. beilstein-journals.orgbeilstein-journals.org

The introduction of a methyl group at the C5 position often relies on starting with a precursor that already contains the methyl group in the desired location on the benzene (B151609) ring prior to the cyclization reaction to form the isoquinoline core.

Site-Specific Substitutions and Heteroatom Incorporations

The isoquinoline ring can be further functionalized at various positions. Electrophilic trapping of lithiated isoquinoline intermediates allows for the introduction of a range of substituents. For example, lithiated 4-bromo-1-methoxyisoquinolines can be reacted with various electrophiles to create 4-substituted derivatives. tandfonline.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also effective for introducing aryl groups onto the isoquinoline scaffold. acs.org

The incorporation of heteroatoms can be achieved by starting with appropriately substituted precursors or by post-synthetic modification. For example, the synthesis of 1-hydrazinyl-7-methoxyisoquinoline (B1628774) is accomplished by reacting 7-methoxyisoquinoline (B1361142) with hydrazine (B178648) hydrate. evitachem.com The construction of fused heterocyclic systems, such as imidazo[4,5-c]isoquinolines, can be achieved from diamino-substituted isoquinolines. publish.csiro.au

Advanced Synthetic Protocols for Structurally Complex this compound Analogs

The development of sophisticated synthetic methods has enabled the preparation of a wide array of complex isoquinoline structures. These protocols are crucial for accessing natural products and their analogs for biological evaluation and the development of new therapeutic agents.

The total synthesis of natural product-inspired isoquinolines, particularly those with complex stereochemistry and substitution patterns, presents a significant synthetic challenge. The naphthylisoquinoline alkaloids, a class of structurally unique natural products, serve as an excellent example of the application of advanced synthetic strategies.

An atroposelective Suzuki-Miyaura reaction has been successfully employed in the synthesis of naphthylisoquinoline alkaloids with a (P)-configuration. acs.orgacs.org This approach utilizes a chiral aryl iodide, a precursor to the isoquinoline scaffold, which controls the atroposelectivity of the coupling with a naphthyl pinacol (B44631) boronate. acs.orgacs.org The reaction, catalyzed by a palladium complex with a specific phosphine (B1218219) ligand, provides the desired biaryl product with high selectivity. acs.org Subsequent transformations then construct the isoquinoline ring system to yield the final natural product. acs.orgacs.org

Another powerful strategy for the formation of the biaryl linkage in naphthylisoquinoline alkaloids is a lead-mediated biaryl coupling. This method was pivotal in the first total synthesis of ancistrocladidine, a 7-3'-linked naphthylisoquinoline alkaloid. canterbury.ac.nz The synthesis involved the preparation of functionalized naphthalene (B1677914) and dihydroisoquinoline precursors, which were then coupled using this lead-mediated reaction to form the key biaryl bond. canterbury.ac.nz

The following table summarizes key aspects of selected total syntheses of natural product-inspired isoquinolines:

| Natural Product Target | Key Synthetic Strategy | Catalyst/Reagent | Diastereomeric/Atropisomeric Ratio | Overall Yield | Reference |

| (P)-Naphthylisoquinoline Alkaloids | Atroposelective Suzuki-Miyaura reaction | Pd(OAc)₂, SPhos, Ba(OH)₂ | (P):(M) up to >99:1 | Not specified | acs.orgacs.org |

| Ancistrocladidine | Lead-mediated biaryl coupling | Not specified | Not specified | Not specified | canterbury.ac.nz |

| (–)-O-Methylancistrocladine | Asymmetric biaryl coupling via Grignard reaction with a chiral oxazoline | (+)-(4S,5S)-4-(methoxymethyl)-5-phenyl-2-(1,4,5-trimethoxy-2-naphthyl)-4,5-dihydrooxazole | Not specified | Not specified | rsc.org |

The synthesis of chiral isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. A variety of stereoselective methods have been developed to control the chirality at the C1 position of the isoquinoline core.

One successful approach involves the use of chiral auxiliaries. For instance, the enantioselective synthesis of several 1-substituted tetrahydroisoquinoline alkaloids, including (-)-salsolidine and (S)-(-)-crispine A, has been achieved using a scaffold approach. chemistryviews.org This method relies on the cyclocondensation of an aldehyde ester with (R)-phenylglycinol to form a tricyclic lactam intermediate. chemistryviews.org The subsequent addition of Grignard reagents to this chiral scaffold proceeds with high stereocontrol, delivering the alkyl or aryl group to a specific face of the molecule. chemistryviews.org

Catalytic asymmetric synthesis represents another powerful tool for accessing chiral isoquinolines. The asymmetric synthesis of (+)-crispine A has been accomplished via a highly diastereoselective N-acyliminium cyclization reaction. acs.orgacs.org This key step establishes the stereochemistry of the final product with high fidelity. acs.org

Furthermore, rhodium-catalyzed asymmetric arylation of 3,4-dihydroisoquinolinium salts has been developed for the synthesis of enantioenriched 1-aryl-tetrahydroisoquinolines. acs.orgsci-hub.se This method utilizes a chiral diene ligand to induce enantioselectivity in the addition of an aryl group from a tetraarylborate salt. acs.orgsci-hub.se High yields and enantiomeric excesses of up to 97% have been reported for a range of substrates. acs.orgsci-hub.se

Biocatalysis has also emerged as a valuable strategy. An engineered norcoclaurine synthase has been used for the one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines via a Pictet-Spengler reaction. nih.gov Mutant enzymes have shown high conversion and excellent enantioselectivity (92-99% ee) for the synthesis of various 1-aryl-THIQAs. nih.gov

The following table provides an overview of selected stereoselective synthetic methods for chiral isoquinoline derivatives:

| Target Compound Class | Method | Chiral Source/Catalyst | Stereoselectivity (ee/dr) | Yield | Reference |

| (+)-Crispine A | Diastereoselective N-acyliminium cyclization | Chiral imide from (2S)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol | Single diastereoisomer | 24% overall | acs.orgacs.org |

| 1-Aryl Tetrahydroisoquinolines | Rhodium-catalyzed asymmetric arylation | Rh(I)/chiral diene ligand | up to 97% ee | up to 95% | acs.orgsci-hub.se |

| (-)-Salsolidine | Chiral scaffold with Grignard addition | (R)-phenylglycinol | High | Not specified | chemistryviews.org |

| (S)-1-Aryl-Tetrahydroisoquinolines | Biocatalytic Pictet-Spengler reaction | Engineered norcoclaurine synthase (L68T/M97V) | 92-99% ee | >96% conversion | nih.gov |

| 1-Aryl-1,2-dihydroisoquinolines | Stereoselective arylation via N-acylisoquinolinium salts | (R)-menthyl chlorocarbonate | Modest | Not specified | arkat-usa.org |

Derivatization and Analog Development for Research Applications

Strategic Derivatization for Enhanced Biological Activity Studies

The process of strategic derivatization involves the targeted synthesis of analogs to establish structure-activity relationships (SAR). For the 1-methoxy-5-methylisoquinoline core, modifications can be systematically introduced at various positions to probe interactions with biological targets. Isoquinoline (B145761) derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties. researchgate.netmdpi.com

Research into related isoquinoline structures demonstrates that even minor changes to the substitution pattern can significantly impact biological outcomes. For instance, in a series of 1-methyl-3,4-dihydroisoquinolines, the nature and position of substituents on the benzene (B151609) ring were critical for their antibacterial activity against Gram-positive pathogens. mdpi.com While aryl ether substituents were well-tolerated, the introduction of nitro or amine moieties could abolish activity, highlighting the sensitivity of the scaffold to electronic modifications. mdpi.com

Applying these principles to this compound, chemists can generate derivatives to optimize a desired biological effect. Key positions for derivatization include the remaining open positions on the benzene ring (C-6, C-7, C-8), the pyridine (B92270) ring (C-3, C-4), and the existing methyl group. For example, palladium-catalyzed reactions can be employed to install additional methyl groups or other functionalities at the C-4 position. nih.gov

Table 1: Representative Strategies for Derivatization of this compound

| Position for Derivatization | Potential Modification | Synthetic Method Example | Rationale for Biological Probing |

|---|---|---|---|

| C-4 | Halogenation (e.g., -Br) | Electrophilic Aromatic Substitution | Introduces a handle for cross-coupling reactions to build complexity. |

| C-4 | Alkylation (e.g., -CH₂CH₃) | Friedel-Crafts Alkylation / Metal-Catalyzed Coupling | Probes steric tolerance of the binding pocket. |

| C-7 | Hydroxylation/Alkoxylation | Nucleophilic Aromatic Substitution on a pre-functionalized ring | Modulates polarity, solubility, and hydrogen bonding capacity. |

| Methyl Group (C-5) | Oxidation to Carboxylic Acid | Strong Oxidizing Agents (e.g., KMnO₄) | Creates a new point for amide or ester library generation. |

| Methoxy (B1213986) Group (C-1) | Demethylation to Hydroxy | Lewis Acids (e.g., BBr₃) | Unmasks a hydrogen bond donor and potential metalloenzyme ligand. |

This systematic approach allows researchers to build a comprehensive understanding of how each part of the molecule contributes to its biological profile, guiding the design of more potent and selective compounds.

Design and Generation of Functionalized Chemical Probes and Modulators

Beyond direct therapeutic applications, this compound serves as a scaffold for creating chemical probes and modulators—tools designed to investigate biological systems. These probes often contain additional functionalities for detection (e.g., fluorophores, biotin) or for covalent interaction with a target protein (e.g., photoreactive groups). ljmu.ac.ukrsc.org

A key example of this application is found in a patent describing the synthesis of cannabinoid receptor modulators. google.com In this work, 4-bromo-1-methoxy-5-methylisoquinoline is used as a crucial intermediate. The bromo group at the C-4 position is introduced to serve as a synthetic handle. It is subsequently lithiated and reacted with an electrophile (DMF) to install an aldehyde group, which is a versatile precursor for building more complex side chains designed to interact with the receptor. google.com This demonstrates a clear strategy where the core isoquinoline structure provides the necessary scaffold, and specific functionalization enables its development into a potent biological modulator.

The design of such probes requires a balance between maintaining the parent compound's binding affinity and incorporating the necessary reporter or reactive groups. rsc.org For this compound, a probe could be designed by appending a linker with a terminal alkyne to one of the ring positions. This alkyne handle allows for "click" chemistry, enabling conjugation to a wide variety of reporter tags, such as fluorescent dyes or affinity tags, for use in proteomics and imaging experiments. rsc.orglstmed.ac.uk

Combinatorial Chemistry Approaches for the Construction of Isoquinoline Libraries

Combinatorial chemistry provides a powerful strategy for rapidly generating large numbers of structurally related compounds, known as libraries, for high-throughput screening. google.comnih.gov Both solid-phase and solution-phase synthesis techniques have been developed to construct diverse isoquinoline libraries. google.comacs.orgacs.org These methods allow for the systematic variation of substituents around the isoquinoline core to explore a wide chemical space efficiently.

While a library based specifically on this compound is not explicitly detailed in the literature, established synthetic routes for isoquinolines can be readily adapted. acs.org For example, a solution-phase parallel synthesis approach using palladium- and copper-catalyzed reactions has been used to build a 111-member isoquinoline library. acs.org

A hypothetical combinatorial library starting from a derivative of this compound could be constructed as outlined in the table below. Starting with a pre-functionalized core, such as 4-amino-1-methoxy-5-methylisoquinoline, different building blocks can be introduced at the amino position.

Table 2: Hypothetical Combinatorial Library Based on a this compound Scaffold

| Scaffold | R¹ Group (e.g., Acyl Chlorides) | R² Group (e.g., Sulfonyl Chlorides) | Resulting Library |

|---|---|---|---|

| 4-Amino-1-methoxy-5-methylisoquinoline | Benzoyl chloride | 4-Benzamido-1-methoxy-5-methylisoquinoline | |

| Acetyl chloride | 4-Acetamido-1-methoxy-5-methylisoquinoline | ||

| Tosyl chloride | 4-(Tosylamido)-1-methoxy-5-methylisoquinoline | ||

| Mesyl chloride | 4-(Mesylamido)-1-methoxy-5-methylisoquinoline | ||

| Cyclohexanecarbonyl chloride | 4-(Cyclohexanecarboxamido)-1-methoxy-5-methylisoquinoline |

This approach, by combining a common core with a diverse set of reactants, allows for the creation of hundreds of unique compounds that can be screened to identify new leads with desired biological activities.

Incorporation of Isotopically Labeled Atoms for Mechanistic Research

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds in biological systems. researchgate.netnih.govacs.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into the this compound structure without significantly altering its chemical properties. The presence of these heavier isotopes can then be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.org

The application of isotopically labeled compounds can answer fundamental questions about a molecule's behavior. acs.org For instance, if a derivative of this compound is metabolized in the liver, a version labeled with ¹³C in the methoxy group could be synthesized. By analyzing the metabolites, researchers can determine if demethylation is a primary metabolic pathway by searching for the loss of the ¹³C-label from the parent molecule. Similarly, deuterium labeling on the C-5 methyl group can reveal if this position is susceptible to oxidative metabolism by observing the kinetic isotope effect.

The synthesis of these labeled analogs requires strategic planning. For example, to create a ¹⁵N-labeled version of this compound, the synthesis would need to start from a precursor containing the ¹⁵N atom, which would then be carried through the ring-forming cyclization steps.

Table 3: Common Isotopes and Their Research Applications for this compound

| Isotope | Position of Incorporation | Research Application | Analytical Technique |

|---|---|---|---|

| ¹⁵N | Pyridine Nitrogen | Elucidate biosynthetic pathways; Track the entire scaffold in metabolic studies. | NMR, Mass Spectrometry |

| ¹³C | Methoxy Carbon (C-1) | Study demethylation metabolism; Mechanistic probe in synthetic reactions. | NMR, Mass Spectrometry |

| ²H (Deuterium) | Methyl Group (C-5) | Determine kinetic isotope effects to identify rate-limiting steps in metabolism. | Mass Spectrometry |

| ¹³C | Ring Carbon (e.g., C-4) | Trace skeletal rearrangements or degradation pathways. | NMR, Mass Spectrometry |

These labeling studies provide precise mechanistic insights that are crucial for understanding how the molecule functions at a molecular level, guiding further optimization and development. bohrium.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of isoquinoline (B145761) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For isoquinoline compounds, ¹H NMR spectra typically show signals for aromatic protons in the range of 7.0 to 9.0 ppm. The methoxy (B1213986) group protons usually appear as a sharp singlet, while methyl group protons also present as a singlet, with their exact chemical shifts influenced by their position on the isoquinoline ring. For instance, in a study of substituted 3-methylisoquinolines, the methyl group signal was observed as a singlet at 2.69 ppm. conicet.gov.ar

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms, including quaternary carbons, which are not observable in ¹H NMR. The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms, with variations arising from the nature and position of substituents on the isoquinoline core. beilstein-journals.org Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are crucial for establishing the connectivity between protons and carbons, thereby confirming the complete structural assignment. beilstein-journals.org

Table 1: Representative NMR Data for Substituted Isoquinolines

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Ethyl 1-methoxy-3,6-dimethylisoquinoline-4-carboxylate | ¹H | 8.10 | d | 8.4 | rsc.org |

| ¹H | 7.63 | s | rsc.org | ||

| ¹H | 7.31 | dd | 8.4, 1.3 | rsc.org | |

| ¹H | 4.13 | s | rsc.org | ||

| ¹H | 2.60 | s | rsc.org | ||

| ¹³C | 160.57, 148.67, 141.53 | rsc.org | |||

| 1-Methoxy-3-methylisoquinoline | ¹H | 9.06, 7.69 | conicet.gov.ar | ||

| ¹H | 2.69 | s | conicet.gov.ar | ||

| 7-hydroxy-6-methoxy-1-methylisoquinoline | ¹³C | 157.0, 150.2, 145.4 | beilstein-journals.org |

This table is for illustrative purposes and shows data for related isoquinoline structures to provide context for the expected spectral features of 1-methoxy-5-methylisoquinoline.

Mass Spectrometry (MS) Applications, Including High-Resolution Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. rsc.org

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In the case of the related compound 5-methoxyisoquinoline, the molecular ion peak is observed at m/z 159, which corresponds to its molecular weight. Common fragmentation patterns for methoxyisoquinolines include the loss of the methoxy group (a loss of 31 mass units).

Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used for isoquinoline analysis. ESI is a soft ionization technique that is particularly useful for generating intact molecular ions, often as protonated molecules [M+H]⁺. rsc.org Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways of the molecular ion, providing more detailed structural insights.

Table 2: High-Resolution Mass Spectrometry Data for a Related Isoquinoline Derivative

| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Ionization Method | Reference |

| Ethyl 1-methoxy-3,6-dimethylisoquinoline-4-carboxylate | C₁₆H₁₉NO₃ | 274.1438 | 274.1437 | ESI | rsc.org |

Chromatographic Separations for Purity Assessment and Isolation of Isoquinoline Derivatives

Chromatographic techniques are essential for the separation, purification, and purity assessment of isoquinoline alkaloids from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoquinoline alkaloids. sci-hub.se Reversed-phase HPLC, using a C18 column, is a common approach for separating these compounds. koreascience.kr The mobile phase composition, pH, and gradient elution program are critical parameters that need to be optimized to achieve good separation of the target compound from impurities or other components in a mixture. koreascience.kr For instance, a study on the separation of isoquinoline alkaloids utilized a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) with 0.2% triethylamine, adjusted to pH 5.0, with a gradient elution. koreascience.kr Detection is typically performed using a UV detector, as the aromatic isoquinoline ring system absorbs UV light. nih.gov

While many isoquinolines can be detected directly by UV absorbance, derivatization can be employed to enhance detection sensitivity and selectivity, particularly for trace analysis. Derivatization involves chemically modifying the analyte to introduce a chromophore, fluorophore, or a group that is readily ionizable for mass spectrometry.

For compounds lacking a strong chromophore or fluorophore, pre-column or post-column derivatization can be used. For example, in the analysis of fatty acids, derivatization with 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) has been used to enhance detection by LC-MS. nih.govmdpi.com While this compound itself has a UV-active chromophore, derivatization strategies could be relevant for the analysis of its non-aromatic or saturated derivatives. For chiral isoquinolines, derivatization with a chiral reagent, such as (–)-(1R)-menthyl chloroformate, can produce diastereomers that can be separated on a standard achiral GC or LC column. scirp.org

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound was not found in the search results, the analysis of related isoquinoline derivatives provides valuable insights. For example, the crystal structure of tetrahydroisoquinoline alkaloids has been determined, revealing details of their molecular geometry and intermolecular interactions. researchgate.net The planar isoquinoline ring system facilitates π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds. Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of Isoquinoline Derivatives

Systemic Modification of the Isoquinoline (B145761) Scaffold and Substituents for SAR Elucidation

Systematic modification of the isoquinoline core and its substituents is a fundamental strategy to decode the SAR. This involves altering various parts of the molecule to observe the resulting changes in biological activity. Key modifications often include changing substituents at different positions, modifying or replacing ring systems, and altering linker groups. researchgate.net This approach helps identify which chemical features are essential for molecular recognition and biological function.

For instance, in the development of inhibitors for Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), a series of analogues based on a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) scaffold were synthesized to explore the SAR. nih.gov Researchers systematically modified three key regions: the isoquinoline moiety, the central piperazine (B1678402) ring, and a cyclohexyl group. The study revealed that the isoquinoline and piperazine rings were critical for maintaining on-target, whole-cell activity. nih.gov Modifications to the cyclohexyl ring, which was found to form significant pi-stacking interactions with the target enzyme, were also explored. Replacing the cyclohexyl group with a cycloheptyl ring, for example, led to a roughly tenfold decrease in both enzyme inhibition and whole-cell activity. nih.gov

The following table illustrates how systemic modifications to an isoquinoline-based inhibitor scaffold influenced its activity against M. tuberculosis IMPDH and its whole-cell efficacy.

| Compound | Modification on Cyclohexyl Ring | IMPDH Inhibition IC₅₀ (µM) | Whole-Cell Activity MIC₉₀ (µM) |

|---|---|---|---|

| 1 | Cyclohexyl (Reference) | 0.09 | 3.9 |

| 14 | Cycloheptyl | 0.83 | 31.2 |

| 12 | Cyclopentyl | 1.5 | >125 |

| 13 | Cyclobutyl | 1.4 | >125 |

Data sourced from a study on M. tuberculosis IMPDH inhibitors. nih.gov

This systematic approach demonstrates that even subtle changes, such as altering the size of an aliphatic ring, can have a profound impact on biological activity, thereby providing crucial insights for further optimization. Similarly, the development of SARS 3CL protease inhibitors utilized a decahydroisoquinoline (B1345475) scaffold, where modifications to the acyl substituent on the nitrogen atom provided an additional position for interaction with the protease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various physicochemical properties and structural features, known as descriptors, QSAR models can predict the activity of novel or untested compounds. japsonline.comjapsonline.com This predictive capability helps prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. mdpi.com

Several 3D-QSAR studies have been successfully applied to isoquinoline derivatives. For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate pyrimido-isoquinolin-quinone compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. Based on the insights from these models, new derivatives can be designed with modifications predicted to enhance potency. nih.gov

In another study on isoquinoline derivatives as Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors, a QSAR model was developed that highlighted the importance of specific molecular descriptors in predicting bioactivity. japsonline.com The robustness and stability of such models are confirmed through rigorous statistical validation, ensuring their predictive power for designing new series of isoquinoline derivatives. japsonline.comresearchgate.net QSAR studies provide valuable information about the structural characteristics of inhibitors that are key contributors to their inhibitory potency. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific target and elicit a biological response. frontiersin.orgnih.gov

This approach begins by aligning a set of active molecules and extracting their common chemical features. For isoquinoline derivatives, a pharmacophore model might identify the nitrogen atom as a hydrogen bond acceptor and specific substituted regions of the fused ring system as critical hydrophobic or aromatic interaction sites. nih.gov

Once a statistically significant pharmacophore model is generated and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This virtual screening process filters for molecules that match the pharmacophore's spatial and chemical requirements, identifying potential new hits with diverse chemical scaffolds. These hits can then be subjected to further computational analysis, such as molecular docking (if a target structure is available), and prioritized for chemical synthesis and biological evaluation. frontiersin.org For example, a 3D-QSAR pharmacophore model was developed for spleen tyrosine kinase (SYK) inhibitors and subsequently used to screen a natural product database to identify novel potential inhibitors. frontiersin.org This process exemplifies how ligand-based principles can guide the discovery of novel active compounds.

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological profile of isoquinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. nih.gov The electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of these substituents determine how the molecule interacts with its biological target.

The position of a substituent is critical. For example, studies on isoquinoline alkaloids have shown that substitutions at the C-7 position can significantly affect their bioactivity. rsc.org Similarly, the anticancer activity of certain pyrimido[4,5-c]quinolin-1(2H)-ones is greatly influenced by methoxy (B1213986) substituents. researchgate.net The presence of a methoxy group, which is electron-donating and can act as a hydrogen bond acceptor, often enhances the cytotoxic potency of compounds compared to unsubstituted analogues. researchgate.net

In the context of 1-methoxy-5-methylisoquinoline, the substituents would be expected to confer specific properties:

1-Methoxy Group: The methoxy group at the C-1 position is electron-donating through resonance. This can increase the electron density of the isoquinoline ring system, potentially modulating its interaction with biological targets. It can also serve as a hydrogen bond acceptor.

5-Methyl Group: The methyl group at the C-5 position is weakly electron-donating and increases the lipophilicity (hydrophobicity) of that region of the molecule. This can enhance binding to hydrophobic pockets in a target protein or influence the molecule's ability to cross cell membranes.

The following table summarizes the general influence of different substituent properties at various positions on the biological activity of heterocyclic compounds like isoquinoline.

| Substituent Property | General Influence on Biological Activity | Potential Role of 1-Methoxy Group | Potential Role of 5-Methyl Group |

|---|---|---|---|

| Electronic (Electron-Donating) | Modulates pKa, electron density of the ring system, and potential for pi-pi stacking interactions. | Increases electron density, may enhance binding through electronic complementarity. | Weakly increases electron density. |

| Electronic (Electron-Withdrawing) | Reduces electron density, can be important for forming specific hydrogen bonds or other polar interactions. | N/A | N/A |

| Steric Bulk | Dictates the fit within a binding pocket; bulky groups can either enhance or disrupt binding. | Introduces moderate bulk, influencing conformational preferences. | Adds bulk, potentially fitting into a specific hydrophobic pocket. |

| Lipophilicity/Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. | Contributes moderately to lipophilicity. | Increases local lipophilicity. |

| Hydrogen Bonding Capacity | Forms specific, directional interactions with the target, often crucial for high-affinity binding. | Oxygen atom can act as a hydrogen bond acceptor. | Generally does not participate in hydrogen bonding. |

Development of Isoquinoline Analogs with Enhanced Selectivity and Potency in Research Settings

The insights gained from SAR, QSAR, and pharmacophore modeling are applied to the rational design and development of isoquinoline analogs with improved pharmacological profiles. The goal is to enhance potency against the desired target while minimizing off-target effects, thereby increasing selectivity and reducing potential toxicity.

A clear example of this is the development of pyrimido-isoquinolin-quinone derivatives as antibacterial agents. Based on 3D-QSAR CoMFA and CoMSIA studies, researchers designed and synthesized 13 new derivatives. nih.gov The biological evaluation of these new compounds confirmed the predictive power of the models, with twelve of the synthesized analogs showing activity against Gram-positive pathogens, demonstrating how computational design can lead to the successful development of new active compounds. nih.gov

In the field of antitubercular drug discovery, SAR exploration around an isoquinoline-based IMPDH inhibitor led to the identification of an analog with improved IC₅₀ against the target enzyme. nih.gov Crucially, this work also identified a compound that retained activity against a mutant strain of M. tuberculosis that was highly resistant to the parent compound, showcasing the development of analogs capable of overcoming resistance mechanisms. nih.gov These examples underscore how a deep understanding of SAR, guided by computational tools, enables the iterative design of isoquinoline analogs with superior potency and selectivity for use in research and as potential therapeutic leads.

Computational and Theoretical Studies on 1 Methoxy 5 Methylisoquinoline

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ebsco.com In the context of 1-methoxy-5-methylisoquinoline and its analogs, docking studies are crucial for understanding how these compounds interact with biological targets, such as proteins and enzymes.

Recent research has utilized molecular docking to investigate the binding of isoquinoline (B145761) derivatives to various protein targets. For instance, studies on isoquinoline-based compounds have explored their interactions with targets like cytochrome P450 2A6 and thymidine (B127349) phosphorylase. researchgate.netnih.gov The docking analyses in these studies revealed key interactions, such as π-π stacking between the isoquinoline ring and aromatic residues like phenylalanine in the protein's binding site. researchgate.net

In a study focused on substituted isoquinolines, molecular docking was employed to simulate the binding interactions with the ACP reductase InhA, a key enzyme in tuberculosis. The results indicated that the naphthalenyl spiroindoline pyrrolo[2,1-a]isoquinolinone derivative exhibited the lowest binding energy, suggesting a strong potential for anti-tuberculosis activity. nih.gov Another study used molecular docking to identify new inhibitors for maternal embryonic leucine-zipper kinase (MELK), where tandfonline.comnih.govnih.govtriazolo[1,5-b]isoquinolines were identified as a new structural class of inhibitors. nih.govresearchgate.net

The following table summarizes findings from molecular docking studies on various isoquinoline derivatives, highlighting the target proteins and key interactions.

| Isoquinoline Derivative | Target Protein | Key Interactions/Findings |

| Naphthalene (B1677914) and non-naphthalene derivatives | Cytochrome P450 2A6 (CYP2A6) | π-π interactions with phenylalanine residues (Phe107, Phe111, Phe118, Phe480) are crucial for inhibitory activity. researchgate.net |

| Isoquinoline-base-oxadiazole derivatives | Thymidine phosphorylase | The study synthesized new derivatives and used molecular docking to understand their inhibitory potential. nih.gov |

| Pyrrolo[2,1-a]isoquinoline (B1256269) derivatives | ACP reductase InhA | Naphthalenyl spiroindoline pyrrolo[2,1-a]isoquinolinone showed the lowest binding energy, indicating good potential as an anti-tuberculosis agent. nih.gov |

| tandfonline.comnih.govnih.govTriazolo[1,5-b]isoquinolines | Maternal Embryonic Leucine-zipper Kinase (MELK) | Identified as a new class of MELK inhibitors through a consensus-based virtual screening workflow. nih.gov |

| 3,4-dihydroisoquinoline (B110456) scaffold | Leucine (B10760876) aminopeptidase | Compounds with this scaffold were identified as potential inhibitors through virtual screening and molecular docking. nih.gov |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.com These simulations provide detailed insights into the conformational changes of molecules and the dynamics of their binding to target proteins.

MD simulations have been applied to study the behavior of isoquinoline derivatives in complex with their biological targets. For example, a 6000 ps MD simulation was performed on a complex of CYP2A6 with 2-bromo-naphthalene, a potent inhibitor. The simulation revealed that the protein-inhibitor complex remained stable throughout the simulation, with the radius of gyration for the complex being very similar to that of the protein alone, indicating that the inhibitor did not cause significant structural changes in the protein. researchgate.net

In another study, MD simulations were used to investigate the binding of rigid nucleoside analogues, which included isoquinoline-like scaffolds, to opioid receptors. These simulations helped to locate a putative binding mode for these compounds at the κ-opioid receptor, providing a detailed hypothesis for their observed biological activity. nih.gov

These simulations are computationally intensive, often requiring significant processing power and time to generate meaningful results. aps.org The data generated from MD simulations can be used to understand the stability of ligand-protein complexes, the role of solvent molecules in binding, and the free energy of binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic structure, properties, and reactivity of molecules from first principles. These methods, such as Density Functional Theory (DFT), provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular conformations. physchemres.org

For isoquinoline and its derivatives, quantum chemical calculations have been used to understand their fundamental properties. For example, calculations on 6,7-dimethoxy-1-methylisoquinoline (B8805874) have been used to predict its reactivity, showing that the 1- and 3-positions are highly susceptible to nucleophilic attack. researchgate.net Theoretical studies on acylhydrazones containing a quinoline (B57606) group have used DFT to understand E/Z isomerization, a key process for their potential applications in dynamic constitutional chemistry. mdpi.com

Molecular electrostatic potential (MEP) mapping is another quantum chemical tool that helps in understanding the charge distribution and potential interaction sites within a molecule. For 5-methoxyisoquinoline, MEP calculations show regions of negative electrostatic potential around the methoxy (B1213986) oxygen, indicating likely sites for electrophilic attack, while some carbon atoms in the aromatic system show positive potential, suggesting sites for nucleophilic attack.

The following table summarizes some key parameters often derived from quantum chemical calculations for isoquinoline-related compounds.

| Parameter | Description | Relevance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability of a molecule to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. physchemres.org |

| Dipole Moment (μ) | Measure of the overall polarity of a molecule | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | Measure of the ability of an atom or molecule to attract electrons | Provides insight into the charge distribution and reactivity. physchemres.org |

| Hardness (η) and Softness (σ) | Measures of the resistance to change in electron distribution | Related to the stability and reactivity of the molecule. physchemres.org |

De Novo Design and Virtual Screening for Novel Isoquinoline Scaffolds

De novo design and virtual screening are computational strategies used to discover new molecules with desired biological activities. De novo design involves the creation of novel molecular structures from scratch, while virtual screening involves searching large databases of existing compounds to identify those that are likely to bind to a specific target. tandfonline.comnih.gov

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in many natural products and clinically used drugs with a wide range of pharmacological activities. nih.govtandfonline.comnih.govresearchgate.net This has made it a popular scaffold for de novo design and virtual screening campaigns aimed at discovering new therapeutic agents. tandfonline.comnih.gov

Several studies have successfully employed these techniques to identify novel isoquinoline-based compounds. For example, a virtual screening campaign led to the discovery of tandfonline.comnih.govnih.govtriazolo[1,5-b]isoquinolines as a new class of MELK inhibitors. nih.gov Another study used virtual screening to identify compounds with a 3,4-dihydroisoquinoline scaffold as potential inhibitors of leucine aminopeptidase, an enzyme implicated in cancer. nih.gov

The development of new synthetic methodologies, such as palladium-catalyzed α-arylation of ketones, has further expanded the possibilities for creating diverse libraries of isoquinoline scaffolds for screening. pnas.org These methods allow for the rapid and modular construction of complex isoquinoline derivatives, which can then be evaluated computationally and experimentally for their biological activity. pnas.org

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Isoquinoline (B145761) Derivatization

The development of efficient, cost-effective, and environmentally benign synthetic methods is a cornerstone of modern medicinal chemistry. For isoquinoline derivatives like 1-Methoxy-5-methylisoquinoline, future research is geared towards innovative and sustainable synthetic strategies. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and have limited substrate scope. cymitquimica.com

Emerging research is focused on the following areas:

Transition-Metal Catalysis: The use of 3d-transition metals like iron, copper, and nickel is being explored as a more sustainable alternative to precious metal catalysts for isoquinoline synthesis. These methods often allow for C-H bond activation, providing a more direct and atom-economical route to functionalized isoquinolines. rsc.org

Recyclable Catalytic Systems: Homogeneous recyclable catalytic systems, such as Ru(II)/PEG-400, are being developed to facilitate greener synthesis. cymitquimica.comthieme-connect.de These systems allow for the easy separation and reuse of the catalyst, reducing waste and cost.

Novel Reaction Methodologies: Innovative approaches, including nitrile-isobenzofuran Diels-Alder reactions, are being investigated to create diverse isoquinoline scaffolds. sigmaaldrich.com These novel reactions can provide access to substitution patterns that are difficult to achieve with traditional methods.

While specific novel synthetic routes for this compound are not extensively documented in current literature, the general advancements in isoquinoline synthesis provide a fertile ground for developing bespoke and sustainable pathways for its production and derivatization.

Identification of Undiscovered Biological Targets and Mechanistic Pathways

A significant frontier in isoquinoline research is the identification of novel biological targets and the elucidation of their mechanisms of action. The biological activity of isoquinoline derivatives is highly dependent on their substitution patterns. For instance, the presence and position of a methoxy (B1213986) group can significantly influence a compound's lipophilicity and its interaction with biological targets. vulcanchem.com

While the specific biological targets of this compound remain largely unexplored, research on structurally related compounds offers valuable insights:

Enzyme Inhibition: Certain isoquinoline derivatives have been shown to inhibit enzymes such as histone methyltransferase and NADH ubiquinone reductase. 5-Methoxyisoquinoline, a close structural analog, has been specifically studied as a potential inhibitor of histone methyltransferase.

Receptor Modulation: Some isoquinolines, like 1-(3,5-Dimethoxybenzyl)isoquinoline, act as activators of β2-adrenergic receptors, suggesting potential applications in respiratory conditions. vulcanchem.com

Interaction with Nucleic Acids: The planar aromatic structure of the isoquinoline ring allows for potential intercalation with DNA, a mechanism of action for some anticancer agents. ontosight.ai

Modulation of Cellular Pathways: Isoquinoline alkaloids have been shown to induce apoptosis and autophagy in cancer cells, indicating their ability to modulate fundamental cellular processes. chinesechemsoc.orgajrconline.orgresearchgate.net

Future research will likely employ a combination of computational modeling and experimental screening to identify the specific molecular targets of this compound and to understand the downstream signaling pathways it modulates.

Integration of Advanced Omics Technologies in Isoquinoline Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery and mechanistic studies. In the context of isoquinoline research, these technologies offer powerful tools to:

Identify Novel Targets: By analyzing changes in gene expression, protein levels, or metabolite profiles in response to treatment with an isoquinoline derivative, researchers can identify potential biological targets and pathways.

Elucidate Mechanisms of Action: Omics data can provide a comprehensive, system-wide view of the cellular response to a compound, offering a more holistic understanding of its mechanism of action beyond a single target.

Discover Biomarkers: These technologies can help identify biomarkers that predict a patient's response to an isoquinoline-based therapeutic, paving the way for personalized medicine.

Uncover Biosynthetic Pathways: In the case of naturally occurring isoquinoline alkaloids, omics technologies, particularly genomics and transcriptomics, have been instrumental in elucidating their biosynthetic pathways in plants and even in fungi. rsc.orgnih.gov

While the application of omics technologies specifically to this compound is not yet reported, this approach represents a significant future direction for understanding its biological effects and therapeutic potential.

Development of Multi-Target Directed Ligands (MTDLs) Based on the Isoquinoline Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. The "one-target, one-drug" paradigm is often insufficient to address such multifactorial conditions. This has led to the development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously.

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov This makes it an excellent starting point for the design of MTDLs. Future research in this area will focus on:

Rational Design: Utilizing computational methods and structure-activity relationship (SAR) studies to design isoquinoline derivatives that can effectively engage with multiple desired targets.

Hybrid Molecules: Creating hybrid compounds that combine the isoquinoline scaffold with other pharmacophores known to interact with different targets.

Polypharmacology of Natural Alkaloids: Investigating the inherent multi-target nature of naturally occurring isoquinoline alkaloids as a basis for developing new MTDLs. Several studies have highlighted the multimodal potential of isoquinoline alkaloids in treating complex diseases like Parkinson's and cancer. ajrconline.org

The development of MTDLs based on the this compound scaffold could lead to novel therapeutic agents with enhanced efficacy and reduced potential for drug resistance.

Collaborative Research Initiatives and Open Science Approaches in Isoquinoline Chemistry

The complexity of modern drug discovery and the need for diverse expertise necessitate collaborative research efforts. Future progress in the field of isoquinoline chemistry will be significantly enhanced by:

Interdisciplinary Collaborations: Bringing together synthetic chemists, pharmacologists, biologists, computational scientists, and clinicians to accelerate the discovery and development of new isoquinoline-based therapeutics.

Public-Private Partnerships: Fostering collaborations between academic institutions, research foundations, and pharmaceutical companies to bridge the gap between basic research and clinical application.

Open Science Platforms: The sharing of data, research tools, and chemical probes through open science initiatives can prevent the duplication of efforts and foster a more collaborative research environment. This includes the use of public databases like ChEMBL and PubChem for chemical and biological data. ontosight.ai

International Consortia: Establishing international research consortia focused on specific classes of compounds, such as isoquinoline alkaloids, can pool resources and expertise to tackle major scientific challenges.

By embracing collaborative and open science approaches, the research community can more effectively unlock the full therapeutic potential of isoquinoline derivatives like this compound.

Q & A

Q. What ethical considerations apply to studies involving this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines: justify sample sizes, minimize suffering via anesthesia protocols, and disclose euthanasia methods. For toxicology studies, include histopathology data and liver/kidney function markers. Obtain approval from institutional animal care committees (IACUC) and cite approval numbers in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.